[4-(Methoxymethyl)phenyl]methanol
Description
General Overview and Significance in Contemporary Organic Chemistry
[4-(Methoxymethyl)phenyl]methanol, a substituted benzyl (B1604629) alcohol, holds a position of interest in modern organic chemistry. Its structure, featuring both a primary alcohol and a methoxymethyl ether on a benzene (B151609) ring, presents multiple sites for chemical modification. This dual functionality makes it a versatile building block in the synthesis of more complex molecules. The methoxymethyl (MOM) group is a well-established protecting group for alcohols, and its presence within the same molecule as a hydroxyl group offers potential for selective reactions and the construction of intricate molecular architectures.
The significance of this compound and its analogs lies in their utility as intermediates in the synthesis of a variety of organic compounds. The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid, while the ether linkage can be cleaved under specific conditions. This allows for a stepwise functionalization, a key strategy in multi-step organic synthesis.
Historical Context of Related Methoxymethyl-Substituted Aromatic Compounds
The study of methoxymethyl-substituted aromatic compounds is intrinsically linked to the broader history of research into protecting groups in organic synthesis. The development of methods to selectively protect and deprotect functional groups has been a cornerstone of synthetic organic chemistry, enabling the construction of complex natural products and pharmaceuticals.
The use of the methoxymethyl ether as a protecting group for alcohols gained prominence in the mid-20th century. Its stability to a wide range of reaction conditions, coupled with its relatively straightforward removal using acidic catalysis, made it a popular choice among synthetic chemists. The development of various reagents and conditions for the introduction of the MOM group, such as the use of methoxymethyl methyl ether or formaldehyde (B43269) dimethyl acetal (B89532) with an acid catalyst, further solidified its importance. researchgate.net
In parallel, research into the synthesis and reactions of benzyl alcohol and its derivatives has a long and rich history. patsnap.com The reactivity of the benzylic position, including its propensity for oxidation and substitution reactions, has been extensively studied and exploited in organic synthesis. The combination of these two areas of research—protecting group chemistry and the chemistry of benzylic alcohols—provides the historical foundation for the investigation of compounds like this compound.
Scope of Academic Investigation and Research Trajectories
The academic investigation of this compound and related compounds is primarily focused on their application in organic synthesis. Key research trajectories include:
Development of Novel Synthetic Methodologies: Researchers are continually exploring new and more efficient ways to synthesize substituted benzyl alcohols. This includes the development of catalytic methods that are more environmentally friendly and offer higher yields and selectivity. For instance, the use of organometallic reagents for the C-C bond formation to create the basic carbon skeleton is a common strategy. organic-chemistry.org
Application as Building Blocks in Target-Oriented Synthesis: The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical intermediates and materials with specific optical or electronic properties.
Investigation of Reaction Mechanisms: A deeper understanding of the reactivity of the different functional groups within the molecule is crucial for its effective use in synthesis. This includes studying the chemoselectivity of reactions involving either the alcohol or the ether group.
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related methoxy-substituted benzyl alcohols provide a clear indication of its potential areas of investigation. unimi.it These include its use in the synthesis of fragrances, polymers, and as a model compound in studies on the catalytic conversion of lignin (B12514952) derivatives. unimi.it
Data for this compound
| Property | Value |
| Molecular Formula | C9H12O2 |
| Monoisotopic Mass | 152.08372 Da |
| Predicted XlogP | 0.7 |
This data is based on predicted values from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWKKKDACPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560408 | |
| Record name | [4-(Methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62172-89-8 | |
| Record name | 4-(Methoxymethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62172-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(methoxymethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Reaction Mechanisms of 4 Methoxymethyl Phenyl Methanol
Reactivity of the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a primary site of reactivity in [4-(Methoxymethyl)phenyl]methanol, readily undergoing reactions typical of primary alcohols, but with enhanced reactivity due to its position adjacent to the benzene (B151609) ring.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers under appropriate conditions.
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid or a coupling agent, yields the corresponding esters. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine can facilitate the esterification with various carboxylic acids. researchgate.net
Etherification: The formation of ethers can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Additionally, efficient methods for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) have been reported. organic-chemistry.org
Oxidation and Reduction Transformations
The benzylic hydroxyl group is susceptible to both oxidation and reduction.
Oxidation: The primary alcohol can be oxidized to form 4-(methoxymethyl)benzaldehyde (B1609720) or further to 4-(methoxymethyl)benzoic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide. evitachem.com In a notable biochemical example, the enzyme vanillyl-alcohol oxidase catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506), where the initial step involves the oxidation of the benzylic alcohol. semanticscholar.orgnih.gov
Transformations of the Methoxymethyl Ether Functionality
The methoxymethyl ether group, while generally stable, can be selectively cleaved or transformed under specific reaction conditions.
Selective Cleavage and Demethylation (e.g., O-Demethylation with BBr3)
The O-demethylation of the methoxymethyl group is a key transformation. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. chem-station.comcommonorganicchemistry.comorgsyn.org The reaction proceeds via the formation of a complex between the strong Lewis acid BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is often performed at low temperatures, such as 0°C to -78°C, in a dry solvent like dichloromethane. chem-station.comcommonorganicchemistry.com The resulting alkoxydibromoborane is then hydrolyzed to yield the corresponding phenol, 4-(hydroxymethyl)phenol. chem-station.com This method is valued for its efficacy at or below room temperature, in contrast to older methods requiring high temperatures. orgsyn.org
| Reagent | Conditions | Product |
| Boron tribromide (BBr₃) | Dichloromethane, 0°C to -78°C | 4-(Hydroxymethyl)phenol |
| 47% Hydrobromic acid (HBr) | High temperature (~130°C) | 4-(Hydroxymethyl)phenol |
| Aluminum chloride (AlCl₃) | Dichloromethane, heating | 4-(Hydroxymethyl)phenol |
| Thiolates | Polar aprotic solvent (e.g., DMF), elevated temperatures | 4-(Hydroxymethyl)phenol |
Stability and Reactivity in Acidic and Basic Media
The methoxymethyl ether linkage exhibits different stability profiles in acidic and basic environments.
Acidic Media: Methoxymethyl (MOM) ethers are known to be sensitive to acidic conditions. organic-chemistry.org Strong protic acids like hydrobromic acid (HBr) can cleave the ether at elevated temperatures. commonorganicchemistry.com The mechanism involves protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide anion. chem-station.com Catalytic amounts of acid can also facilitate cleavage. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic methoxymethyl ethers. organic-chemistry.org
Basic Media: In contrast, the methoxymethyl ether is generally stable under basic conditions. This stability allows for reactions to be carried out on other parts of the molecule, such as the benzylic hydroxyl group, without affecting the ether linkage.
Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxymethyl and hydroxymethyl groups. These groups direct incoming electrophiles primarily to the ortho positions relative to themselves.
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). libretexts.orgyoutube.com Subsequent loss of a proton restores the aromaticity of the ring. libretexts.orgyoutube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (NO₂) group. youtube.commasterorganicchemistry.com
Halogenation: Using a halogen (e.g., Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to introduce a halogen atom. masterorganicchemistry.com
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (SO₃H) group. youtube.com
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. masterorganicchemistry.com
The activating nature of the substituents on this compound means that these reactions will proceed more readily than with unsubstituted benzene. libretexts.org The directing effect of the substituents will favor the formation of products where the electrophile has added to the positions ortho to the existing groups.
: Oxidative Transformations and Radical Chemistry
The chemical behavior of this compound is significantly influenced by its benzylic alcohol and methoxymethyl ether functional groups attached to a benzene ring. These features make it susceptible to a variety of transformations, particularly oxidative reactions that can proceed through radical or ionic intermediates.
Mechanistic Studies of Aromatic Oxidation
The oxidation of phenolic compounds structurally related to this compound has been a subject of detailed mechanistic investigation, particularly in enzymatic systems that mimic biological lignin (B12514952) degradation. Studies on the enzyme vanillyl-alcohol oxidase (VAO) provide significant insight into the oxidative pathways. When acting on 4-(methoxymethyl)phenol, a compound closely analogous to this compound, VAO catalyzes an oxidative demethylation. semanticscholar.org
Formation and Characterization of p-Quinone Methide Intermediates
A key feature of the oxidation of 4-substituted phenols, including derivatives like this compound, is the formation of highly reactive p-quinone methide intermediates. semanticscholar.orgmdpi.com In the enzymatic oxidation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase, compelling evidence for the formation of a p-quinone methide intermediate has been presented. nih.gov
During the anaerobic reduction of the enzyme by the substrate, a spectrally distinct intermediate is formed. nih.gov This intermediate is characterized by a pH-independent absorption maximum at 364 nm. nih.gov It is proposed that this species is a binary complex composed of the reduced enzyme and the p-quinone methide of 4-(methoxymethyl)phenol. nih.gov This intermediate is relatively stable under anaerobic conditions but decays very slowly (0.01 s⁻¹), indicating this decay is not catalytically relevant. nih.gov The formation of quinone methides is a common pathway in the oxidation of phenols that possess a benzylic hydroxyl or a related group at the para-position. nih.govresearchgate.net These intermediates are highly electrophilic and readily react with nucleophiles. nih.gov
Table 1: Kinetic Data for the Oxidation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase
| Parameter | Value | Reference |
|---|---|---|
| Rate of Flavin Reduction | 3.3 s⁻¹ | nih.gov |
| Turnover Rate | 3.1 s⁻¹ | nih.gov |
| Anaerobic Decay of Intermediate | 0.01 s⁻¹ | nih.gov |
| Reoxidation Rate of Reduced Binary Complex | 1.5 x 10⁵ M⁻¹s⁻¹ | nih.gov |
Role of Solvent and Catalysts in Oxidation Processes
Solvents and catalysts play a pivotal role in directing the course and efficiency of the oxidation of benzylic alcohols like this compound.
Catalysts: In the case of the enzymatic oxidation of 4-(methoxymethyl)phenol, the covalent flavoprotein vanillyl-alcohol oxidase is the catalyst. nih.gov The enzyme provides a specific environment that facilitates the hydride transfer from the substrate to the flavin cofactor, initiating the reaction. semanticscholar.org The kinetic data support a ternary complex mechanism where the reduction of the enzyme's flavin is the rate-limiting step. nih.gov Following the formation of the p-quinone methide intermediate, the reduced enzyme complex is rapidly reoxidized, completing the catalytic cycle and releasing the final product. nih.gov In non-enzymatic systems, strong oxidizing agents like potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also be used to oxidize benzylic carbons, typically leading to the formation of carboxylic acids. chemistrysteps.com
Solvents: The solvent can act as a simple medium for the reaction or participate directly in the mechanism. In the enzymatic oxidation of 4-(methoxymethyl)phenol, isotopic labeling studies demonstrated that water acts as a nucleophile, attacking the p-quinone methide intermediate to yield 4-hydroxybenzaldehyde (B117250). nih.gov This highlights the direct involvement of the solvent in the product-forming step. In other contexts, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and pathways. stackexchange.com For instance, in the oxidation of methanol, the choice of solvent can impact the reaction mechanism and product selectivity. elsevierpure.com
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon of this compound is a key site for reactivity, particularly in nucleophilic substitution reactions. chemistrysteps.com The position next to the benzene ring is exceptionally reactive because any reactive intermediate, such as a carbocation, formed at this site is stabilized by resonance with the aromatic pi system. libretexts.org
This stabilization makes the benzylic position amenable to both Sₙ1 and Sₙ2 reaction mechanisms.
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (like methanol or water), the reaction tends to proceed via an Sₙ1 pathway. stackexchange.comkhanacademy.org The hydroxyl group can be protonated by an acid, forming a good leaving group (water). Departure of the leaving group generates a primary benzylic carbocation. This carbocation is significantly stabilized by delocalizing the positive charge into the benzene ring, making the Sₙ1 pathway accessible even for a primary substrate. libretexts.org The subsequent attack by a nucleophile completes the substitution.
Sₙ2 Mechanism: With a strong nucleophile and a less-hindered benzylic carbon, an Sₙ2 reaction can occur. chemistrysteps.com This involves a backside attack by the nucleophile, displacing the leaving group in a single, concerted step. The reactivity is still enhanced by the adjacent phenyl group, which helps to stabilize the transition state.
The choice between the Sₙ1 and Sₙ2 pathway is influenced by the nucleophile's strength, solvent polarity, and the specific substituents on the aromatic ring. stackexchange.comepa.gov For example, electron-donating groups on the ring would further stabilize a benzylic carbocation, favoring the Sₙ1 mechanism.
Rearrangement Reactions Involving the Aromatic Ring or Side Chains
While specific rearrangement reactions of this compound itself are not widely documented, its structure allows for the possibility of several classical rearrangement reactions, often following an initial oxidation or transformation of its functional groups.
If the benzylic alcohol is oxidized to a ketone, a variety of rearrangements become possible:
Baeyer-Villiger Oxidation: If the side chain were modified to form a ketone (e.g., 1-(4-(methoxymethyl)phenyl)ethan-1-one), treatment with a peroxy acid could lead to a Baeyer-Villiger rearrangement. In this reaction, a migratory aptitude hierarchy dictates which group moves. The phenyl group has a higher migratory aptitude than a methyl group, so the reaction would yield 4-(methoxymethyl)phenyl acetate. wiley-vch.de
Beckmann Rearrangement: Should the corresponding ketone be converted to its oxime, treatment with acid could initiate a Beckmann rearrangement. libretexts.org This would convert the oxime into an amide. The group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.
Benzilic Acid Rearrangement: This rearrangement is characteristic of 1,2-diketones. If this compound were to be a precursor to a benzil-like structure, treatment with a strong base would cause the rearrangement of the diketone to an α-hydroxy carboxylic acid. libretexts.org
Additionally, rearrangements involving intermediates like carbocations or nitrenes on the aromatic ring or side chains could theoretically occur under specific conditions, although these are less common for this particular substrate without further functionalization.
Applications in Advanced Organic Synthesis and Materials Science
[4-(Methoxymethyl)phenyl]methanol as a Versatile Synthetic Intermediate
The strategic placement of the alcohol and ether functionalities on the phenyl ring makes this compound a key building block in the synthesis of high-value chemical entities. It serves as a foundational scaffold that can be elaborated into more complex molecular architectures for the pharmaceutical and agrochemical industries.
In the field of medicinal chemistry, chiral benzyl (B1604629) alcohol derivatives are recognized as crucial structural motifs present in numerous natural products and pharmaceuticals. nih.gov The synthesis of enantioenriched benzyl alcohols is a significant focus, with methods developed for creating stereocenters that are vital for biological activity. nih.gov Benzyl alcohol building blocks that also contain other functional groups, such as carboxylic acids, are key structures in many drug molecules, including potent inhibitors of enzymes like cathepsin B, which is implicated in diseases such as rheumatoid arthritis. thieme-connect.com
The utility of the benzyl alcohol framework is further exemplified in the synthesis of complex pharmaceutical intermediates. For instance, derivatives of benzyl alcohol are employed in the preparation of compounds like α-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol hydrochloride, a process that involves catalytic hydrogenation. google.com Similarly, the synthesis of key intermediates for highly active narcotic analgesics, such as fentanyl analogues, starts from piperidone derivatives which are then elaborated using other chemical transformations. researchgate.net Given the established importance of the substituted benzyl alcohol moiety, this compound represents a promising precursor for creating novel active pharmaceutical ingredient (API) intermediates. Its structure allows for potential modifications to either the alcohol or the ether group, providing a pathway to a variety of complex drug candidates.
Table 1: Examples of Benzyl Alcohol Derivatives in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort the data.
| Derivative Type | Application/Target Molecule | Synthetic Utility | Reference |
|---|---|---|---|
| Substituted Benzyl Alcohols | Cathepsin B Inhibitors | Core scaffold for drug molecules. thieme-connect.com | thieme-connect.com |
| Chiral Benzyl Alcohols | General Pharmaceuticals | Construction of stereogenic centers crucial for bioactivity. nih.gov | nih.gov |
| Benzyloxyacetophenone Derivatives | α-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol hydrochloride | Intermediate prepared via catalytic hydrogenation. google.com | google.com |
| Piperidone-derived Intermediates | Fentanyl Analogues | Foundation for complex analgesic synthesis. researchgate.net | researchgate.net |
The utility of this compound extends to the agrochemical sector, where its derivatives are crucial for producing modern insecticides. A prominent example is the pyrethroid insecticide Metofluthrin. The synthesis of Metofluthrin utilizes [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol as the alcoholic component which is esterified with a cyclopropanecarboxylic acid derivative. google.com
Metofluthrin is registered for non-food use as an insect repellent and is formulated into products like repellent strips and personal diffusers. epa.gov The specific chemical structure of Metofluthrin is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate. google.comepa.gov The fluorinated benzyl alcohol precursor, with its distinct methoxymethyl group at the 4-position, is therefore a critical and non-negotiable component in the manufacturing of this effective insecticide. The stability of the methoxymethyl group throughout the synthesis and in the final product is essential for the molecule's desired properties and efficacy.
Table 2: this compound Derivative in Agrochemicals This table is interactive. Click on the headers to sort the data.
| Precursor Compound | Final Agrochemical | Chemical Class | Application | Reference |
|---|---|---|---|---|
| [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | Metofluthrin | Pyrethroid Insecticide | Insect Repellent | google.comepa.gov |
Natural products often serve as the inspiration for the development of new drugs and other bioactive molecules. The synthesis of analogs of these natural products is a key strategy for improving their properties or for exploring their mechanism of action. Benzyl alcohol and its derivatives are common structural units found in a wide variety of natural products, making them valuable starting materials for the synthesis of natural product analogs. nih.gov
Synthetic methodologies, such as the Barbier reaction, have been employed to create homoallylic alcohols from aldehydes, which can then be protected using benzyl groups (from benzyl bromide) during the multi-step synthesis of complex natural product analogs like salinosporamide D. rsc.org The ability to perform stereodivergent synthesis with benzyl alcohol derivatives allows for the creation of all possible stereoisomers of a target molecule, which is crucial for structure-activity relationship studies in drug development. nih.gov The structure of this compound, with its defined substitution pattern, offers a reliable scaffold to build upon, enabling the systematic development of new series of natural product analogs with potentially novel biological activities.
Derivatization for Functional Material Development
The unique chemical structure of this compound also lends itself to the development of advanced functional materials. The presence of both a hydroxyl group and an ether linkage on an aromatic ring allows for its incorporation into polymers and its potential use in surface modification applications, leading to materials with tailored properties for a range of technological uses.
In polymer science, benzyl ether linkages are known to form the backbone of certain classes of polymers. For example, hyperbranched polymers have been synthesized through the polycondensation of AB2 monomers such as 3,5-bis[(pentafluorobenzyl)oxy] benzyl alcohol. epa.gov Furthermore, poly(benzyl ether)s are being explored for their use in creating "self-immolative" polymers, which are macromolecules that can depolymerize into small molecules in response to a specific trigger. dntb.gov.uaacs.orgnsf.gov This has applications in areas like drug delivery and recyclable materials. dntb.gov.uaacs.org
The aromatic nature of the compound, combined with its functional groups, also suggests potential in the field of optoelectronic materials. Derivatives of o-nitrobenzyl alcohol have been used to create photo-labile polymers and to functionalize nanoparticles for light-triggered assembly. umass.edu Commercially, related compounds are available as building blocks for materials used in Organic Light Emitting Diodes (OLEDs). bldpharm.com The dual functionality of this compound makes it a candidate for a monomer in the synthesis of polyesters or polyethers with specific optical or electronic properties.
The development of effective corrosion inhibitors is crucial for protecting metallic materials from degradation. Research has shown that organic molecules containing heteroatoms (like oxygen and nitrogen) and π-electrons, such as those found in aromatic rings, are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. researchgate.net
Studies on related compounds have demonstrated the validity of this approach. For instance, various anisole (B1667542) derivatives have been shown to inhibit the corrosion of mild steel in acidic environments, with their effectiveness attributed to the presence of the methoxy (B1213986) group and other substituents on the aromatic ring. researchgate.net Similarly, triazole derivatives synthesized from benzyl alcohol have been investigated as corrosion inhibitors for steel in acidic media, showing significant inhibition efficiency. researchgate.net These findings suggest that this compound and its derivatives, which contain both an ether oxygen and an aromatic ring, possess the key structural features required for potential application as effective corrosion inhibitors.
Role in Protecting Group Strategies and Synthesis of Complex Molecules
The chemical compound this compound is a bifunctional molecule featuring both a primary alcohol and a methyl ether attached to a benzyl group. This structure makes the methoxymethyl portion of the molecule analogous to the widely used methoxymethyl (MOM) protecting group. In organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
The MOM group is a popular choice for protecting alcohols and phenols due to its favorable characteristics. It forms an acetal (B89532) that is stable under a variety of conditions, including exposure to nucleophiles, bases, and most electrophiles. total-synthesis.com This stability is essential during complex multi-step syntheses where various reagents are employed. The introduction of a MOM group typically involves reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternative, less toxic reagents like dimethoxymethane (B151124) in the presence of an acid catalyst can also be used. adichemistry.com
The removal, or deprotection, of the MOM group is generally achieved under acidic conditions. adichemistry.com This acid lability allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions. For instance, a solution of hydrochloric acid (HCl) in an alcohol solvent can effectively cleave the MOM ether to regenerate the original alcohol. adichemistry.commasterorganicchemistry.com
Table 1: Comparison of Conditions for MOM Group Protection and Deprotection
| Process | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Protection | Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | wikipedia.org |
| Protection | Dimethoxymethane, P₂O₅ | Chloroform | adichemistry.com |
| Deprotection | Hydrochloric Acid (HCl) | Methanol (B129727), heat | masterorganicchemistry.com |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | total-synthesis.com |
Ligand Design and Coordination Chemistry (Hypothetical)
While the primary application of structures related to this compound in the scientific literature is in the realm of protecting group chemistry, its molecular architecture suggests hypothetical potential in the fields of ligand design and coordination chemistry. This potential stems from the presence of two oxygen atoms—one from the hydroxyl group (-OH) and one from the methoxymethyl ether (-O-CH₃)—which can act as Lewis basic sites, capable of donating lone pairs of electrons to coordinate with metal centers.
A molecule of this compound could hypothetically function as a bidentate ligand, where both the benzylic alcohol and the ether oxygen bind to a single metal ion, forming a stable chelate ring. The formation of such a ring is often entropically favored and can lead to enhanced stability of the resulting metal complex. The spatial arrangement of the coordinating atoms in this compound would likely favor the formation of a six-membered chelate ring, a common and stable conformation in coordination chemistry.
The nature of the phenyl ring could also be exploited. The electronic properties of the ligand, and thus the resulting metal complex, could be tuned by introducing different substituents onto the aromatic ring. This modification could influence the ligand's field strength and the redox properties of the metal center.
Furthermore, the hydroxyl proton could be removed to form an alkoxide. This would create a negatively charged oxygen donor, which is a stronger Lewis base and would form a more robust bond with a metal cation. In such a scenario, this compound would act as a monoanionic bidentate ligand. The potential for hydrogen bonding involving the alcohol's hydroxyl proton has been noted as a factor influencing the molecular orientation in related benzyl alcohol systems. nih.gov This same capability could play a role in directing the formation of supramolecular structures in the solid state or in solution. The development of metal complexes with such ligands could be of interest for applications in catalysis, where the metal's environment can be precisely controlled to promote specific chemical transformations. acs.org
Table 2: Hypothetical Coordination Properties of this compound
| Feature | Description | Potential Role in Coordination |
|---|---|---|
| Donor Atoms | Oxygen (from -OH), Oxygen (from -OCH₃) | Can act as Lewis basic sites to bind metal ions. |
| Chelation | Potential for bidentate coordination | Formation of a stable 6-membered chelate ring with a metal center. |
| Ligand Type | Neutral or monoanionic (upon deprotonation) | Can coordinate as a neutral molecule or as an alkoxide. |
| Steric/Electronic Tuning | Substituents on the phenyl ring | Allows for modification of ligand properties and resulting complex stability/reactivity. |
Advanced Spectroscopic and Computational Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of [4-(Methoxymethyl)phenyl]methanol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum, the protons on the benzene (B151609) ring exhibit a characteristic pattern for 1,4-disubstitution, appearing as two distinct doublets. The chemical shifts of the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl and methoxymethyl groups, as well as the methyl (-CH₃) protons, provide definitive evidence for their respective chemical environments. The singlet for the alcoholic proton is also observable and can be confirmed by D₂O exchange.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. newdrugapprovals.org The spectrum shows the expected number of signals for the aromatic carbons (with two being equivalent due to symmetry), the benzylic carbon, the methoxy-adjacent methylene carbon, and the methyl carbon. newdrugapprovals.org The specific chemical shifts are indicative of the electronic environment of each carbon atom. These spectroscopic data collectively confirm the connectivity and substitution pattern of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (adjacent to CH₂OH) | ~7.35 (d) | ~128.5 |
| Aromatic CH (adjacent to CH₂OCH₃) | ~7.30 (d) | ~127.5 |
| Aromatic C (quaternary, C-CH₂OH) | - | ~140.0 |
| Aromatic C (quaternary, C-CH₂OCH₃) | - | ~137.0 |
| Benzylic CH₂OH | ~4.65 (s) | ~64.5 |
| Methoxymethyl CH₂OCH₃ | ~4.45 (s) | ~74.0 |
| Methyl OCH₃ | ~3.40 (s) | ~58.0 |
| Alcoholic OH | Variable (s) | - |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration. (d) = doublet, (s) = singlet.
Mechanistic studies also leverage NMR. For instance, monitoring a reaction mixture over time can reveal the disappearance of reactant signals and the appearance of product signals, providing kinetic information. Furthermore, specialized NMR techniques like NOESY can establish through-space proximity between protons, confirming spatial relationships within the molecule.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying it within a complex mixture. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak can be readily identified. For this compound (C₉H₁₂O₂), the expected molecular weight is 152.19 g/mol .
In electron ionization (EI-MS), the molecule undergoes fragmentation, providing structural clues. Characteristic fragments for this compound would include the loss of a hydroxyl radical (-•OH, M-17) or the loss of a methoxy (B1213986) radical (-•OCH₃, M-31). newdrugapprovals.org The presence of a prominent peak corresponding to the tropylium (B1234903) ion or a related benzylic cation is also expected due to the stability of this species.
MS is particularly valuable for real-time reaction monitoring. nih.gov By continuously analyzing samples from a reaction vessel, chemists can track the consumption of starting materials and the formation of this compound, as well as any intermediates or byproducts. This allows for precise determination of reaction endpoints and optimization of reaction conditions. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
|---|---|---|
| 152 | [M]⁺ | Molecular Ion |
| 135 | [M-OH]⁺ | Loss of hydroxyl radical |
| 121 | [M-OCH₃]⁺ | Loss of methoxy radical |
| 107 | [C₇H₇O]⁺ | Loss of CH₂OH and H |
UV-Vis Spectrophotometry for Kinetic Analysis and Intermediate Detection
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π-π* electronic transitions within the benzene ring. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring.
This technique is highly effective for kinetic analysis. For example, in an oxidation reaction where the alcohol group of this compound is converted to an aldehyde, the conjugation of the carbonyl group with the phenyl ring would cause a bathochromic (red) shift in the λ_max. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be calculated using the Beer-Lambert law.
Furthermore, if a reaction proceeds through a colored or highly conjugated intermediate, UV-Vis spectrophotometry can be used to detect its transient formation and decay, providing valuable mechanistic insights that might be missed by other methods.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. uea.ac.uk In studies involving this compound, specific atoms can be replaced with their heavier isotopes (e.g., deuterium (B1214612) ²H, carbon-¹³C, or oxygen-¹⁸O). researchgate.net
For example, to investigate the mechanism of an oxidation reaction, one could synthesize this compound with deuterium atoms on the benzylic carbon (i.e., [4-(Methoxymethyl)phenyl]dideuteromethanol). If the C-D bond is broken in the rate-determining step of the reaction, a significant primary kinetic isotope effect (KIE) will be observed, meaning the deuterated compound will react slower than its non-deuterated counterpart. nih.gov The products can then be analyzed by MS or NMR to determine the final position of the isotopic label, confirming the reaction pathway. mdpi.com
Table 3: Example of an Isotopic Labeling Experiment Design
| Labeled Compound | Isotope | Labeled Position | Purpose of Experiment | Analytical Method |
|---|---|---|---|---|
| This compound-α,α-d₂ | ²H (Deuterium) | Benzylic Methylene (-CD₂OH) | To probe the C-H bond cleavage in oxidation reactions (Kinetic Isotope Effect). | Reaction kinetics, MS |
| This compound-¹⁸O | ¹⁸O (Oxygen-18) | Hydroxyl Group (-¹⁸OH) | To trace the oxygen atom in esterification or etherification reactions. | Mass Spectrometry |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties.
Key insights are gained from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. An electrostatic potential map can also be generated, visually representing electron-rich (red) and electron-poor (blue) regions of the molecule, thereby predicting sites of intermolecular interactions and chemical reactivity. researchgate.net
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), provides a dynamic picture of its behavior.
These simulations are crucial for understanding intermolecular interactions. They can model how the hydroxyl group of this compound forms hydrogen bonds with solvent molecules or with other substrate molecules. They also capture weaker van der Waals and π-π stacking interactions between the phenyl rings. By simulating these interactions, researchers can predict properties like solubility, aggregation behavior, and how the molecule might bind to a larger structure, such as an enzyme's active site. nih.gov
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states for reactions involving this compound are crucial for understanding its reactivity, particularly in biochemical and synthetic contexts. Advanced computational methodologies, such as Density Functional Theory (DFT), are instrumental in elucidating these complex processes at a molecular level. A significant area of research has been the enzymatic oxidation of this compound, which serves as a model for understanding the catalytic mechanisms of certain oxidoreductase enzymes.
Enzymatic Oxidation via Vanillyl-Alcohol Oxidase
The catalytic mechanism of the oxidative demethylation of this compound by the flavoprotein vanillyl-alcohol oxidase (VAO) has been a subject of detailed investigation. Experimental studies have provided strong evidence for a mechanism involving the formation of a p-quinone methide intermediate. mdpi.comnih.gov
The proposed reaction pathway is as follows:
Enzyme-Substrate Complex Formation: this compound binds to the active site of the oxidized vanillyl-alcohol oxidase.
Oxidation and Intermediate Formation: The enzyme catalyzes the oxidation of the substrate, leading to the formation of a p-quinone methide intermediate and the reduction of the FAD cofactor of the enzyme.
Intermediate Decay and Product Release: The p-quinone methide intermediate is then attacked by a water molecule, leading to the formation of 4-hydroxybenzaldehyde (B117250) and methanol (B129727). The reduced enzyme is subsequently reoxidized by molecular oxygen.
Kinetic data from enzyme-monitored turnover experiments support a ternary complex mechanism where the reduction of the flavin is the rate-limiting step. mdpi.com The anaerobic decay of the intermediate is significantly slower than the turnover rate, indicating its stability within the enzyme's active site. mdpi.com
| Reaction Step | Experimental Rate (s⁻¹) | Reference |
| Flavin reduction and intermediate formation with this compound | 3.3 | mdpi.com |
| Enzyme turnover rate with this compound | 3.1 | mdpi.com |
| Anaerobic decay of the intermediate | 0.01 | mdpi.com |
Table 1: Experimentally determined rates for key steps in the enzymatic oxidation of this compound by vanillyl-alcohol oxidase.
Computational Modeling of p-Quinone Methide Formation
While specific computational studies on the transition states for the enzymatic oxidation of this compound are limited, theoretical investigations into the formation of p-quinone methides from structurally similar compounds, such as 4-hydroxymethylphenol (4-HMP), provide valuable insights. DFT calculations have been employed to explore the potential energy surfaces and determine the activation barriers for different reaction pathways.
Two primary mechanisms have been proposed for the formation of p-quinone methide from 4-HMP:
E1cb (Elimination Unimolecular Conjugate Base) Mechanism: This pathway involves the deprotonation of the phenolic hydroxyl group, followed by the elimination of a leaving group from the benzylic position.
Water-Aided Intra-molecular Water Elimination: This mechanism proposes the involvement of a water molecule in facilitating the elimination of the benzylic hydroxyl group.
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Reference |
| Formation of p-quinone methide from 4-hydroxymethylphenol (E1cb) | 99.7 | mdpi.com |
Table 2: Calculated activation energy for the formation of p-quinone methide from a closely related compound, 4-hydroxymethylphenol, via the E1cb mechanism.
The insights gained from computational studies on analogous compounds, combined with the experimental evidence from enzymatic studies with this compound, provide a robust model for predicting its reaction pathways and the nature of the transition states involved. The formation of a p-quinone methide intermediate is a central feature of its oxidative chemistry, and the energy barriers associated with this step are key to understanding its reactivity.
Future Directions and Emerging Research Avenues for 4 Methoxymethyl Phenyl Methanol
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes to [4-(Methoxymethyl)phenyl]methanol and its derivatives is a key focus of current research. Traditional methods often rely on harsh reagents and generate significant waste. Emerging strategies are centered on principles of green chemistry, aiming to improve atom economy and reduce environmental impact.
Recent advancements in catalysis offer promising alternatives. For instance, the development of novel catalysts for the selective oxidation of the methyl group of 4-methylanisole (B47524) presents a direct and atom-economical route to the corresponding aldehyde, which can then be selectively reduced to this compound. Furthermore, innovative approaches to the synthesis of related structures, such as the tetrafluorinated analogue, highlight the move towards more selective and environmentally benign processes. One patented method for synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol emphasizes good reaction selectivity and the use of cheaper, readily available, and environmentally friendly reagents, resulting in high reaction yields and product purity. google.com
Biocatalysis is also emerging as a powerful tool for the synthesis of substituted benzyl (B1604629) alcohols. The use of whole-cell biocatalysts for the production of benzyl alcohol from benzaldehyde (B42025) demonstrates the potential for developing enzymatic routes to this compound, offering mild reaction conditions and high selectivity. tcichemicals.com
Exploration of Undiscovered Reactivity and Catalytic Potential
Beyond its role as a synthetic intermediate, researchers are beginning to explore the inherent reactivity of the this compound scaffold and its potential as a catalyst or ligand. The presence of both a primary alcohol and a benzyl ether moiety provides multiple sites for functionalization and coordination.
The selective oxidation of benzyl alcohols to aldehydes is a crucial transformation in organic synthesis, and recent research has focused on developing highly selective and sustainable catalytic systems. For example, cobalt single atoms supported on nitrogen-doped carbon have shown exceptional performance in the oxidation of benzyl alcohol to benzaldehyde, achieving high conversion and near-perfect selectivity. repec.org Such catalytic systems could be adapted for the selective oxidation of the alcohol function in this compound, providing a green route to the corresponding aldehyde.
Furthermore, the benzyl ether group can be cleaved under specific conditions, offering opportunities for its use as a protecting group that can be removed orthogonally to other functionalities. The development of new methods for the cleavage of benzyl ethers, including photolytic and oxidative techniques, expands the synthetic utility of this motif. nih.gov
Integration into Advanced Functional Materials and Nanotechnology
The unique structure of this compound makes it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology. Its aromatic ring provides rigidity, while the methoxymethyl and hydroxymethyl groups offer points for polymerization or attachment to other structures.
Polymers: Substituted benzyl alcohols are valuable precursors for the synthesis of a variety of polymers. For instance, they can be used as initiators in ring-opening polymerization to create polyesters with defined end-groups. nih.gov The presence of the methoxymethyl group in this compound could impart specific solubility or stimuli-responsive properties to the resulting polymers. Research into stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light, is a rapidly growing field with applications in drug delivery and smart coatings. researchgate.netehu.esbldpharm.com
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Benzyl alcohol derivatives, particularly those with multiple hydroxyl groups like 3,5-dihydroxybenzyl alcohol, are key building blocks in the convergent synthesis of poly(aryl ether) dendrimers. tcichemicals.comnih.gov The structure of this compound suggests its potential use as a surface-modifying unit or as a component in the synthesis of dendrons, which are the wedges that make up a dendrimer.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, known as linkers. The design and functionalization of these linkers are crucial for tuning the properties of the MOF for applications in gas storage, catalysis, and drug delivery. nih.govresearchgate.netohio-state.edunih.gov While not a typical dicarboxylic acid linker, the hydroxyl group of this compound could be modified to incorporate coordinating groups, allowing for its integration into MOF structures and potentially introducing specific functionalities within the pores.
Deeper Understanding of Biochemical Transformations and Enzyme Engineering
The enzymatic transformation of this compound and its derivatives is a promising area of research, offering highly selective and environmentally friendly synthetic routes to valuable chiral compounds.
A notable study investigated the catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase. This research provides crucial insights into how enzymes can recognize and transform substrates with a similar structural motif to this compound. The study elucidated the formation of a p-quinone methide intermediate, which is a key step in the enzymatic reaction.
Furthermore, the enzymatic kinetic resolution of racemic secondary alcohols is a well-established method for producing enantiomerically pure compounds, which are vital for the pharmaceutical industry. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of one enantiomer of the alcohol. For example, the enzymatic kinetic resolution of a racemic alcohol to produce the (S)-acetate was a key step in the synthesis of the drug Loxoprofen. This highlights the potential for developing enzymatic methods for the resolution of chiral derivatives of this compound.
Future research in this area will likely focus on:
Screening for novel enzymes that can act on this compound with high selectivity.
Engineering existing enzymes to improve their activity, stability, and substrate specificity for this particular molecule.
Developing whole-cell biocatalytic systems for the efficient production of valuable derivatives.
Investigating the deracemization of chiral alcohols through a combination of photocatalytic oxidation and enzymatic reduction.
Interdisciplinary Research with Medicinal Chemistry and Chemical Biology
The this compound scaffold is of growing interest in medicinal chemistry and chemical biology due to its presence in a variety of biologically active molecules. Its structural features can influence pharmacokinetic properties and interactions with biological targets.
For example, a series of 4-arylmethyl-1-phenylpyrazole derivatives were designed and synthesized as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer. The introduction of substituents on the terminal aryl ring, a position analogous to the methoxymethyl group in our target compound, was found to be crucial for reducing agonistic activity and improving pharmacokinetic properties. This demonstrates the potential for derivatives of this compound to be explored as scaffolds for new therapeutic agents.
The benzyl group is a common structural motif in a wide range of pharmaceuticals. The DrugBank database lists numerous benzyl compounds with diverse therapeutic applications, including antiparasitic agents, antifungals, and treatments for various cancers. This underscores the importance of the benzyl scaffold in drug discovery and the potential for novel derivatives of this compound to exhibit interesting pharmacological activities.
Future interdisciplinary research will likely involve:
The synthesis of libraries of this compound derivatives and their screening for biological activity against a range of therapeutic targets.
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
The use of this compound as a molecular probe to study biological processes.
Process Intensification and Green Chemistry Approaches in Industrial Applications
The industrial production of chemicals is undergoing a paradigm shift towards more sustainable and efficient processes. Process intensification and green chemistry are key drivers of this transformation, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Process Intensification: This approach focuses on developing smaller, more efficient, and safer manufacturing processes. For the production of benzyl alcohol and its derivatives, process intensification can be achieved through the use of continuous flow reactors, which offer better heat and mass transfer compared to traditional batch reactors. A patented process for the continuous preparation of benzyl alcohol by hydrolysis of benzyl chloride highlights the industrial interest in moving away from batch production.
Green Chemistry: The principles of green chemistry are being increasingly applied to the synthesis of fine chemicals and pharmaceuticals. This includes the use of renewable feedstocks, catalytic reactions, and benign solvents. The production of "green" methanol (B129727) from renewable sources like biomass or CO2 is a major area of research and development. nih.gov Techno-economic analyses of these processes are crucial for assessing their industrial viability. nih.govresearchgate.netnih.gov
For the industrial application of this compound, future research will focus on:
Developing continuous flow processes for its synthesis and derivatization.
Utilizing green solvents and catalysts to minimize the environmental impact of its production.
Conducting life cycle assessments and techno-economic analyses to evaluate the sustainability and economic feasibility of new production routes.
Integrating biocatalytic steps into the manufacturing process to take advantage of the high selectivity and mild reaction conditions of enzymes.
The table below presents a summary of various research findings related to the synthesis and reactions of benzyl alcohol derivatives, providing a glimpse into the quantitative data that informs these future research directions.
| Precursor/Substrate | Catalyst/Enzyme | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
| Benzaldehyde | 2%Pd-APTMSCLI | Benzyl alcohol | 100% | N/A | |
| Racemic (hetero)benzylic alcohols | 9-fluorenone (photocatalyst) & E. coli/ADH | Chiral alcohols | >99% conversion | High | |
| Racemic 1-phenylethanol | Novozyme 435 | (R)-1-phenylethanol | - | High | |
| Benzyl alcohol | Co1/NC | Benzaldehyde | 95.2% conversion | ~99.9% selectivity | repec.org |
| 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol | Lipase | (S)-acetate | - | High |
Q & A
Q. What are the common synthetic routes for [4-(Methoxymethyl)phenyl]methanol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves functional group transformations on pre-substituted aromatic precursors. Key approaches include:
- Reduction of nitro intermediates : Reduction of [4-(methoxymethyl)phenyl]nitromethane using catalytic hydrogenation (e.g., Pd/C with H₂) or sodium borohydride in ethanol .
- Demethylation strategies : Selective cleavage of methoxy groups using reagents like BBr₃ at low temperatures (-78°C) to retain adjacent functional groups .
- Oxidation-reduction cascades : For example, oxidation of 4-(methoxymethyl)benzaldehyde followed by reduction with LiAlH₄ to yield the primary alcohol.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to avoid over-reduction.
- Adjust solvent polarity (e.g., THF for BBr₃ reactions) to control reaction kinetics.
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritancy in similar benzyl alcohols) .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., methanol during demethylation).
- Waste Management : Segregate halogenated waste (e.g., from BBr₃ reactions) and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?
Methodological Answer: Contradictions often arise from:
- Tautomerism or rotameric forms : Use variable-temperature NMR to observe dynamic equilibria (e.g., -40°C to freeze conformational changes) .
- Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis.
- Stereochemical ambiguities : Utilize NOESY or ROESY NMR to confirm spatial arrangements of substituents .
Q. What catalytic systems are effective for selective functionalization of this compound in drug intermediate synthesis?
Methodological Answer:
- Enzymatic catalysis : Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum oxidizes the hydroxymethyl group, enabling selective modification (e.g., to aldehydes for Schiff base formation) .
- Transition-metal catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of boronic acids to the aromatic ring without disrupting the methoxymethyl group .
- Biocatalytic optimization : Screen reaction pH (5.5–7.5) and co-solvents (e.g., 10% DMSO) to enhance VAO activity .
Q. How does the methoxymethyl group influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated stability studies (40–60°C for 4 weeks) with HPLC monitoring. The methoxymethyl group may hydrolyze to formaldehyde under acidic conditions, requiring neutral pH buffers for long-term storage .
- Light sensitivity : UV-Vis spectroscopy reveals degradation peaks at 270–300 nm; store in amber vials under inert gas (N₂/Ar) .
Q. What computational models are reliable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attacks on the hydroxymethyl group.
- Machine Learning : Train models on Reaxys/Pistachio databases to predict feasible one-step syntheses (e.g., reduction or oxidation pathways) .
Q. What role does this compound play in the synthesis of antitumor agents, and how can yield be improved?
Methodological Answer:
- Pharmaceutical intermediates : Used in pyrrolo[2,3-d]pyrimidine derivatives targeting tumor pathways (e.g., via Buchwald-Hartwig amination) .
- Yield optimization :
- Replace traditional solvents (DMF) with ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions.
- Apply microwave-assisted synthesis (100°C, 30 min) for 20–30% yield improvement .
Q. How can microbial degradation pathways inform the environmental risk assessment of this compound?
Methodological Answer:
- Biodegradation studies : Incubate with Pseudomonas spp. and monitor via LC-MS for breakdown products (e.g., 4-hydroxybenzoic acid). VAO-expressing fungi fully mineralize the compound under aerobic conditions .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests to assess aquatic impacts .
Q. What strategies address low reproducibility in scaled-up syntheses of this compound derivatives?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate concentrations in real time.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading, stoichiometry) and reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
